molecular formula C10H6Cl2N2O B3003093 (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide CAS No. 120011-42-9

(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide

Cat. No.: B3003093
CAS No.: 120011-42-9
M. Wt: 241.07
InChI Key: VJDIXURAMZTJBM-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide is a chemical compound featuring a prop-2-enamide core, a structure recognized in medicinal chemistry for its utility as a versatile building block in drug discovery. This scaffold is a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. The 2-cyano-3-arylprop-2-enamide structure is a notable pharmacophore in the development of inhibitors for critical enzymes. Specifically, analogous compounds based on this core structure have been designed and synthesized as novel, selective non-nucleoside inhibitors of the telomerase enzyme, a established anticancer target that is reactivated in a vast majority of human cancers . The α,β-unsaturated amide linker in its structure is essential for conferring biological activity and mimicking the geometry of known inhibitors . Researchers can leverage this high-purity compound as a precursor for developing potential therapeutic agents. It is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDIXURAMZTJBM-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-3-(2,3-dichlorophenyl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H8Cl2N2C_{11}H_{8}Cl_{2}N_{2}, with a molecular weight of approximately 239.1 g/mol. Its structure features a cyano group, a dichlorophenyl moiety, and an enamide backbone, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily as an inhibitor against various enzymes and receptors involved in disease pathways. Its unique structural elements contribute to its ability to interact with biological macromolecules, influencing cellular processes such as signaling pathways and metabolic functions.

Key Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values ranging from 22.27 to 27.38 µM .
  • Enzyme Inhibition :
    • The compound has been evaluated for its potential as an inhibitor of telomerase and other enzymes involved in cancer progression. In vitro studies suggest that it can modulate enzyme activity, impacting cellular proliferation and survival .
  • Anti-inflammatory Properties :
    • Some studies indicate that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The cyano group may enhance binding affinity to specific receptors or enzymes by facilitating hydrogen bonding or π-π interactions.
  • Inhibition of Signal Transduction : By interfering with key signaling pathways, the compound may alter cellular responses to external stimuli.
  • Interaction with DNA/RNA : Some derivatives have shown potential in inhibiting nucleic acid synthesis, which could be leveraged in anticancer strategies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated MIC values against S. aureus and M. tuberculosis ranging from 22.27 to 27.38 µM .
Study 2Enzyme InhibitionIdentified as a potent inhibitor of telomerase with significant effects on cancer cell lines .
Study 3Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokine levels in vitro .

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the cyano group through nitrile substitution.
  • Coupling reactions using palladium catalysts.
  • Final purification steps to isolate the desired product.

This synthetic pathway allows for modifications that can enhance biological activity or selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide but differ in substituents, stereochemistry, or functional groups. Key distinctions are summarized in Table 1 and discussed below.

Table 1: Structural Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Aryl Group Amide Group Stereochemistry Key Features Source
This compound C10H6Cl2N2O* 2,3-dichlorophenyl -NH2 E Parent structure
2-cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide 1147824-33-6 C15H12Cl2N2O 2,3-dichlorophenyl 4-methylphenyl Likely E Bulky N-substituent enhances lipophilicity
2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide C15H13Cl2N2O3S 2,4-dichlorophenyl 2-(3,4-dimethoxyphenyl)ethyl Not specified Electron-rich methoxy groups; sulfur-containing moiety
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide 2158198-91-3 C18H13BrCl2N2O3 3-bromo-4,5-dimethoxyphenyl 3,5-dichlorophenyl E Bromine and methoxy groups introduce steric/electronic complexity
(Z)-2-cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide 847744-73-4 C17H9Cl2N3O 4-cyanophenyl 2,3-dichlorophenyl Z Z-configuration alters spatial arrangement; dual cyano groups enhance polarity

Structural Analogues with Varied N-Substituents

  • N-[2-(3,4-dimethoxyphenyl)ethyl] derivative : The extended alkyl chain and methoxy groups may enhance solubility or modulate receptor binding through π-π interactions .

Isomeric Variations (E vs. Z Configuration)

  • (Z)-2-cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide: The Z-isomer places the cyano and aryl groups on the same side of the double bond, creating distinct dipole moments and steric environments compared to the E-configuration .

Substituted Aryl Group Modifications

  • 2,4-dichlorophenyl vs. 2,3-dichlorophenyl : Shifting chlorine substituents from the 2,3- to 2,4-positions alters electronic effects (e.g., resonance and inductive interactions) .
  • 3-bromo-4,5-dimethoxyphenyl : Bromine and methoxy groups introduce steric bulk and electron-donating effects, which could influence binding affinity in biological targets .

Research Findings and Implications

While the evidence lacks explicit data on biological activity or physical properties, structural analysis suggests:

Electron-withdrawing groups (Cl, CN) may enhance stability and intermolecular interactions.

N-substituents modulate solubility and bioavailability.

Stereochemistry critically impacts molecular recognition in chiral environments.

Further studies are needed to correlate these structural features with functional outcomes.

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